

Cross-species comparison of JNJ 303 potency

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	JNJ 303	
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A Comparative Guide to the Cross-Species Potency and Metabolism of JNJ-38877605 (**JNJ 303**)

For researchers, scientists, and drug development professionals, understanding the cross-species characteristics of a drug candidate is paramount for successful preclinical and clinical development. This guide provides a comprehensive comparison of the c-Met inhibitor JNJ-38877605 (formerly **JNJ 303**), with a focus on its potency and, most critically, its species-specific metabolism. While JNJ-38877605 demonstrated high potency as a c-Met inhibitor, its clinical development was halted due to unforeseen renal toxicity in humans, a consequence of species-specific metabolic pathways. This guide will objectively compare its performance and provide supporting experimental data to inform future drug development endeavors.

Potency of JNJ-38877605 against c-Met

JNJ-38877605 is a potent, orally available, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] The in vitro potency of JNJ-38877605 has been consistently reported with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.



Parameter	Value	Notes
Target	c-Met (Hepatocyte Growth Factor Receptor, HGFR)	A receptor tyrosine kinase involved in cell survival, invasiveness, and angiogenesis.[2]
Mechanism of Action	ATP-competitive inhibitor	Binds to the ATP-binding site of the c-Met kinase domain, preventing phosphorylation and activation.[1]
In Vitro IC50	~4-4.7 nM	This value is for the c-Met kinase.[1][2]
Selectivity	>600-fold selective for c-Met	Tested against a panel of over 200 other tyrosine and serine-threonine kinases.[2][3]

Cross-Species Comparison: The Critical Role of Metabolism

While the inhibitory potency of JNJ-38877605 against the c-Met kinase is a key performance indicator, the most significant cross-species differences emerged from its metabolic profile. Preclinical studies in rats and dogs did not reveal the renal toxicity that was later observed in human clinical trials.[1][4] This discrepancy was traced to species-specific metabolism primarily mediated by the enzyme aldehyde oxidase (AO).[1][5]

Humans and rabbits were found to produce specific, insoluble metabolites of JNJ-38877605 (M1/3 and M5/6) that accumulated in the kidneys, leading to crystal formation, inflammation, and degenerative changes.[1][5] In contrast, these toxic metabolites were not produced to a significant extent in rats and dogs, the species initially used for preclinical toxicology studies.[1] This highlights a critical lesson in drug development: the choice of animal models for safety assessment must consider potential species differences in drug metabolism.

The following table summarizes the key findings regarding the species-specific metabolism and toxicity of JNJ-38877605.



Species	Key Metabolites	Metabolizing Enzyme	Observed Renal Toxicity
Human	M1/3, M5/6, M10 (glucuronide)	Aldehyde Oxidase (AO), Cytochrome P450s	Yes (mild to recurrent)
Rabbit	M1/3, M5/6, M10	Aldehyde Oxidase (AO)	Yes (crystal formation, inflammation)
Rat	-	-	No
Dog	-	-	No

Experimental Protocols In Vitro c-Met Kinase Inhibition Assay (IC50 Determination)

A standard method for determining the in vitro potency of a kinase inhibitor like JNJ-38877605 involves a biochemical assay that measures the phosphorylation of a substrate by the target kinase.

- Enzyme and Substrate Preparation: Recombinant human c-Met kinase and a suitable substrate (e.g., a synthetic peptide) are prepared in an appropriate assay buffer.
- Compound Dilution: JNJ-38877605 is serially diluted to a range of concentrations.
- Reaction Initiation: The c-Met kinase, substrate, and varying concentrations of JNJ-38877605 are incubated with ATP to initiate the phosphorylation reaction.
- Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as radioisotope incorporation (32P-ATP), fluorescence resonance energy transfer (FRET), or enzyme-linked immunosorbent assay (ELISA) using a phosphospecific antibody.
- Data Analysis: The percentage of inhibition at each concentration of JNJ-38877605 is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting



the data to a sigmoidal dose-response curve.

In Vitro Metabolism Studies using Liver Microsomes

To investigate the metabolic profile of JNJ-38877605 across different species, in vitro studies using liver microsomes are conducted.

- Microsome Preparation: Pooled liver microsomes from different species (human, rabbit, rat, dog) are obtained. These preparations contain a high concentration of drug-metabolizing enzymes, including cytochrome P450s.
- Incubation: JNJ-38877605 is incubated with the liver microsomes in the presence of NADPH (a cofactor for P450 enzymes) at 37°C.
- Sample Analysis: At various time points, aliquots are taken, and the reaction is stopped. The samples are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.
- Aldehyde Oxidase Activity: To specifically assess the role of aldehyde oxidase, similar
 incubations are performed using liver cytosol fractions, as AO is a cytosolic enzyme. The
 formation of specific metabolites can be compared in the presence and absence of AOspecific inhibitors.

In Vivo Xenograft Studies

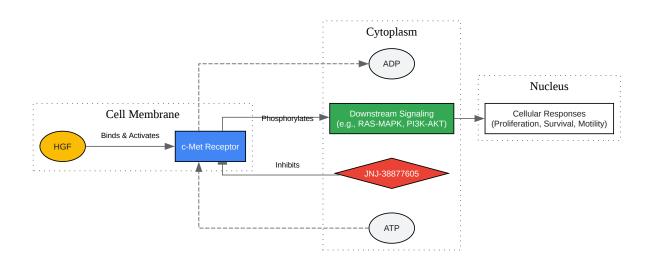
To evaluate the anti-tumor efficacy of JNJ-38877605 in a living organism, xenograft models are utilized.

- Cell Line and Animal Model: Human cancer cell lines with activated c-Met signaling (e.g., GTL-16) are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
- Drug Administration: Once tumors are established, mice are treated with JNJ-38877605, typically via oral gavage, at various doses and schedules. A control group receives the vehicle.
- Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.



- Pharmacodynamic Analysis: At the end of the study, tumor tissues can be collected to assess the inhibition of c-Met phosphorylation and downstream signaling pathways to confirm target engagement.
- Toxicity Assessment: Animal well-being, body weight, and signs of toxicity are monitored throughout the study. For JNJ-38877605, this would have ideally included detailed histopathological analysis of the kidneys in multiple species.

Visualizing Key Pathways and Processes c-Met Signaling Pathway

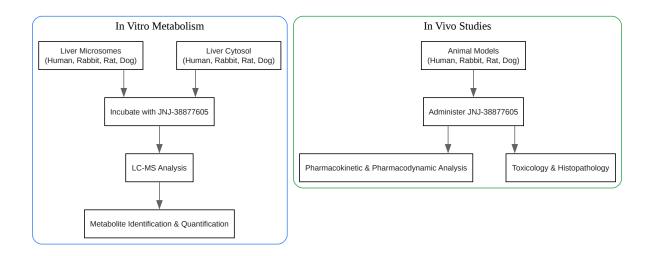


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Caption: The c-Met signaling pathway and the inhibitory action of JNJ-38877605.

Experimental Workflow for Cross-Species Metabolic Profiling



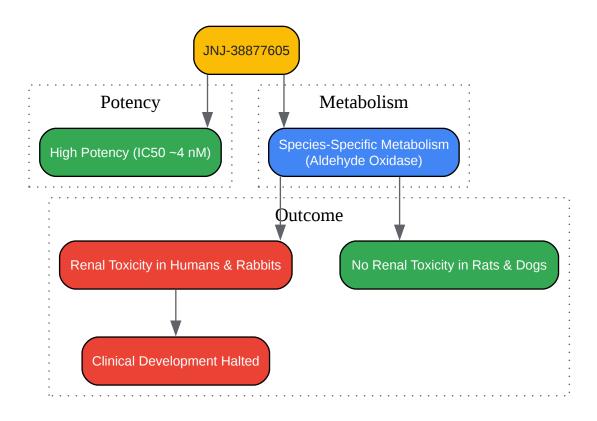


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Caption: Workflow for assessing the cross-species metabolism of JNJ-38877605.

Logical Relationship of Cross-Species Comparison





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- To cite this document: BenchChem. [Cross-species comparison of JNJ 303 potency]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b10788041#cross-species-comparison-of-jnj-303-potency]

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